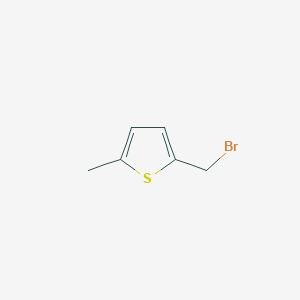
2-(Bromomethyl)-5-methylthiophene
描述
2-(Bromomethyl)-5-methylthiophene: is an organobromine compound with a thiophene ring substituted by a bromomethyl group at the 2-position and a methyl group at the 5-position. Thiophene derivatives are known for their aromaticity and stability, making them valuable in various chemical applications. The presence of the bromomethyl group introduces reactivity, allowing for further functionalization and derivatization.
作用机制
Target of Action
Thiophene, 2-(bromomethyl)-5-methyl-, is a complex molecule with a five-membered ring structure containing one sulfur atom
Mode of Action
The thiophene ring system is known to enhance the reactivity of carbon atoms, particularly at the 2 and 5 positions . This increased reactivity allows thiophene to undergo various reactions such as nitration, sulfonation, alkylation, acylation, and halogenation , which could potentially alter the function of its targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may influence multiple biochemical pathways .
Result of Action
Molecules with the thiophene ring system are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action of Thiophene, 2-(bromomethyl)-5-methyl-, can be influenced by various environmental factors. For instance, the reactivity of the thiophene ring system can be affected by the presence of other functional groups, the pH of the environment, and the temperature . These factors can influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methylthiophene typically involves the bromination of 5-methylthiophene. One common method is the bromination of 5-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 2-(Bromomethyl)-5-methylthiophene can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various functionalized thiophene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the formation of 5-methylthiophene.
科学研究应用
Chemistry: 2-(Bromomethyl)-5-methylthiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in materials science and pharmaceuticals.
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Thiophene derivatives, including those derived from this compound, are explored for their potential as therapeutic agents. Their aromatic structure and functionalizability make them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity allows for the incorporation of thiophene units into polymer backbones, enhancing material properties.
相似化合物的比较
2-(Bromomethyl)thiophene: Lacks the methyl group at the 5-position, making it less sterically hindered.
2-(Chloromethyl)-5-methylthiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
2-(Bromomethyl)-3-methylthiophene: The methyl group is at the 3-position, altering the electronic properties of the thiophene ring.
Uniqueness: 2-(Bromomethyl)-5-methylthiophene is unique due to the specific positioning of the bromomethyl and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-(bromomethyl)-5-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNJUJFUXXZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde](/img/structure/B3329344.png)
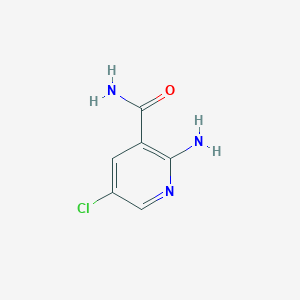
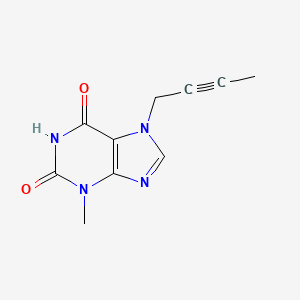

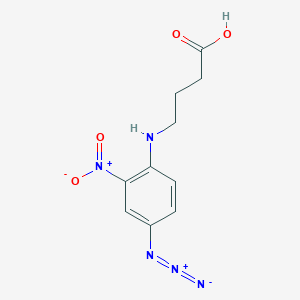

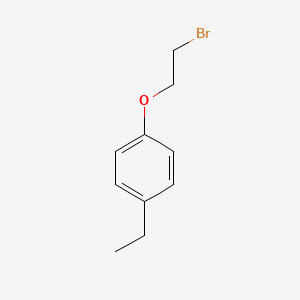
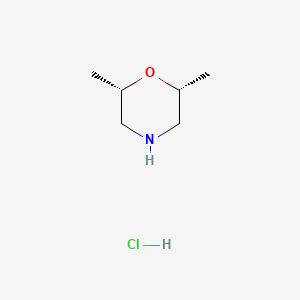
![3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B3329404.png)
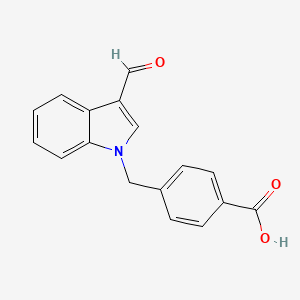
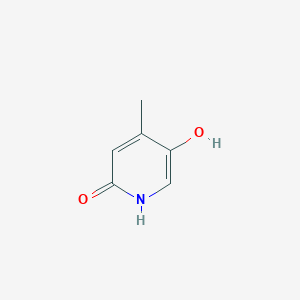
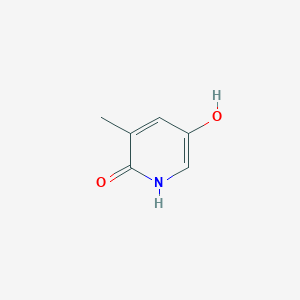
![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
